2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride
CAS No.:
Cat. No.: VC16519814
Molecular Formula: C13H19Cl2N5
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19Cl2N5 |
|---|---|
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | 2-(1-methylimidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine;dihydrochloride |
| Standard InChI | InChI=1S/C13H17N5.2ClH/c1-18-5-4-16-13(18)12-9-15-8-11(17-12)6-10-2-3-14-7-10;;/h4-5,8-10,14H,2-3,6-7H2,1H3;2*1H |
| Standard InChI Key | ZALKHYGKNIOBMD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1C2=NC(=CN=C2)CC3CCNC3.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is a dihydrochloride salt with the molecular formula C₁₃H₁₉Cl₂N₅ and a molecular weight of 316.2 g/mol . Its parent structure, 2-(1-methyl-1H-imidazol-2-yl)-6-[(pyrrolidin-3-yl)methyl]pyrazine (CID 155906909), is modified by the addition of two hydrochloric acid molecules to enhance solubility and stability .
Structural Elucidation
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Core Structure: A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) serves as the scaffold.
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Substituents:
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Salt Form: The dihydrochloride modification neutralizes basic nitrogen sites, likely improving aqueous solubility for experimental applications.
Table 1: Key Molecular Descriptors
Synthesis and Physicochemical Properties
Synthesis Pathways
While detailed synthetic protocols remain undisclosed in public databases, the compound’s structure suggests a multi-step approach:
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Pyrazine Core Functionalization: Likely involves nucleophilic aromatic substitution or cross-coupling reactions to introduce the imidazole and pyrrolidine groups.
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Salt Formation: Treatment of the free base with hydrochloric acid under controlled conditions.
Physicochemical Characteristics
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Solubility: Predicted to exhibit moderate solubility in polar solvents (e.g., water, DMSO) due to ionic interactions from the hydrochloride groups.
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Stability: Susceptible to degradation under basic conditions, as the protonated amines may deprotonate, altering solubility and reactivity.
Biological Activity and Mechanistic Hypotheses
Comparative Analysis with Analogues
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DHODH Inhibitors: Compounds like teriflunomide share pyrazine cores and demonstrate immunosuppressive effects via DHODH blockade.
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Antiviral Agents: Pyrazine-based molecules (e.g., favipiravir) exhibit RNA polymerase inhibition, hinting at broader therapeutic potential.
Table 2: Bioactivity Predictions
| Target Class | Hypothesized Effect | Structural Basis |
|---|---|---|
| DHODH | Competitive inhibition | Pyrazine mimicry of orotate |
| GPCRs | Allosteric modulation | Imidazole-pyrrolidine synergy |
| Ion Channels | Blockade | Cation-π interactions |
Research Applications and Future Directions
Proposed Studies
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In Vitro Screening: Assess cytotoxicity, enzyme inhibition, and receptor binding profiles.
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ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity to guide lead optimization.
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Structural Optimization: Modify the pyrrolidine or imidazole substituents to enhance selectivity or potency.
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